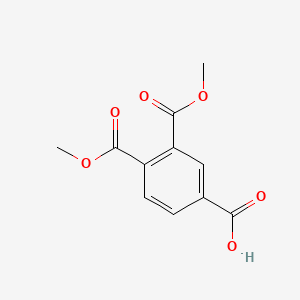

3,4-Bis(methoxycarbonyl)benzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3,4-bis(methoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O6/c1-16-10(14)7-4-3-6(9(12)13)5-8(7)11(15)17-2/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQGJFOIULVBKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334250 | |

| Record name | 3,4-Bis(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54699-35-3 | |

| Record name | 3,4-Bis(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,4 Bis Methoxycarbonyl Benzoic Acid

Strategic Approaches to Regioselective Synthesis of Aromatic Carboxylic Acids with Ester Groups

The regioselective synthesis of aromatic compounds bearing multiple, distinct functional groups like a carboxylic acid and two esters is a significant challenge in organic chemistry. The strategy hinges on the careful orchestration of directing group effects, the sequence of reactions, and the choice of starting materials.

Precursor Selection and Design for Targeted Functionalization

The foundation of a successful regioselective synthesis lies in the selection and design of appropriate precursors. The inherent electronic properties of substituents on a benzene (B151609) ring dictate the position of subsequent functionalization. For a target like 3,4-Bis(methoxycarbonyl)benzoic acid, a synthetic strategy might start from a precursor that already contains one or more of the desired functionalities or a group that can be readily converted to them.

For instance, a common strategy involves starting with a molecule that contains directing groups to guide the introduction of other substituents. A plausible precursor could be 3-methoxy-4-hydroxybenzoic acid, where the existing methoxy (B1213986) and hydroxy groups can direct subsequent reactions. mdpi.com The synthesis of precursors often involves multi-step processes, such as the Friedel-Crafts alkylation of simpler aromatics followed by functional group transformations. beilstein-journals.org The design of these precursors is a key aspect of retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.com

Key considerations in precursor design include:

Directing Effects: Utilizing ortho-, para-, or meta-directing groups to control the position of electrophilic aromatic substitution.

Activating/Deactivating Properties: Managing the reactivity of the aromatic ring to prevent unwanted side reactions.

Protecting Groups: Temporarily masking reactive functional groups to allow for selective modification of other parts of the molecule.

Functional Group Interconversion: Selecting precursors with functional groups that can be efficiently converted into the desired carboxylic acid or ester moieties at a later stage.

Multi-Step Synthesis Pathways and Optimization Strategies

The construction of complex molecules like this compound typically involves a sequence of reactions, known as a multi-step synthesis pathway. nih.govsyrris.jp A hypothetical pathway could involve the esterification of a pre-existing carboxylic acid, followed by the selective oxidation of other substituents (e.g., methyl groups) on the aromatic ring to form the additional carboxylic acid groups, which are then esterified. youtube.com For example, a synthesis of the related compound bosutinib starts from 3-methoxy-4-hydroxybenzoic acid and proceeds through esterification, alkylation, nitration, reduction, cyclization, and amination reactions. mdpi.com

Optimization is a critical phase in developing a viable synthetic route. Traditional optimization involves systematically varying one factor at a time (e.g., temperature, concentration, catalyst loading). Modern approaches, however, leverage high-throughput screening and machine learning algorithms to navigate the complex relationships between multiple reaction variables and identify optimal conditions more rapidly. beilstein-journals.org This data-driven approach allows for the simultaneous optimization of multiple objectives, such as yield, purity, and cost-effectiveness. beilstein-journals.org

| Strategy | Description | Key Parameters for Optimization |

| Sequential Functionalization | Introducing functional groups one by one, relying on the directing effects of existing substituents. | Reagent choice, reaction temperature, solvent, catalyst. |

| Convergent Synthesis | Preparing different fragments of the molecule separately and then combining them in the final steps. | Coupling reaction conditions, stoichiometry of fragments. |

| Flow Chemistry | Performing reactions in a continuous stream, allowing for precise control over reaction parameters and improved safety and scalability. | Flow rate, temperature, residence time, reagent concentration. syrris.jp |

| Automated Synthesis | Utilizing robotics and software to perform and optimize reactions with minimal human intervention, often in a closed-loop system. beilstein-journals.org | Algorithm choice, analytical method (e.g., HPLC, NMR), design of experiments (DOE). |

Exploration of Novel Catalytic Routes for this compound Synthesis

Catalysis offers powerful tools for synthesizing complex aromatic compounds, often providing milder reaction conditions, higher selectivity, and greater efficiency than stoichiometric methods. Research into novel catalytic routes is a vibrant area, with transition metals, organocatalysts, and biocatalysts all playing significant roles.

Transition Metal-Catalyzed Coupling Reactions in Aromatic Systems

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. researchgate.net For the synthesis of aromatic acids and esters, palladium, copper, and nickel are among the most important metals.

Palladium (Pd): Palladium catalysts are widely used for carbonylation reactions, where a carbonyl group is introduced into a molecule. researchgate.net For example, palladium can catalyze the carbonylation of aryl halides or triflates with carbon monoxide (or a CO surrogate like formic acid) to produce carboxylic acids or esters. researchgate.netorganic-chemistry.org Palladium-catalyzed cross-coupling reactions can also be used to form ketones from carboxylic anhydrides and boronic acids. ruhr-uni-bochum.de

Copper (Cu): Copper catalysts are cost-effective and can catalyze a variety of reactions, including C-H activation and carboxylation of organoboron compounds with CO2. encyclopedia.pub Copper catalysis can also be employed in decarboxylation reactions. researchgate.net

Nickel (Ni): Nickel catalysts are useful for the carboxylation of alkyl and aryl halides with CO2 at atmospheric pressure, offering a user-friendly and operationally simple method under mild conditions. organic-chemistry.org

| Catalyst Type | Reaction Example | Advantages |

| Palladium | Carbonylation of aryl halides with CO to form esters. organic-chemistry.org | High functional group tolerance, mild conditions. |

| Copper | Carboxylation of organoboronic esters with CO2. encyclopedia.pub | Cost-effective, broad substrate scope. |

| Nickel | Reductive carboxylation of allyl esters with CO2. organic-chemistry.org | Mild conditions, uses atmospheric pressure CO2. |

Organocatalytic and Biocatalytic Approaches to Aromatic Acid Synthesis

In the quest for more sustainable and selective synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. While widely applied in asymmetric synthesis, its use in the direct synthesis of complex aromatic acids is an evolving field. For instance, chiral thiophosphorus acids have been developed as organocatalysts for reactions like transfer hydrogenation. beilstein-journals.org

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. astrazeneca.com This approach is highly attractive due to its exceptional selectivity (chemo-, regio-, and stereoselectivity) and environmentally benign nature, as reactions are typically run in water under mild conditions. astrazeneca.com

Enzymatic Synthesis: Enzymes such as dioxygenases, dehydrogenases, and ligases can be used in pathways to produce aromatic acids. nih.govacs.org For example, toluene dioxygenase (TDO) can initiate the degradation of aromatic compounds to form catechols, which can be further processed. acs.org Unspecific peroxygenases (UPOs) are enzymes that can introduce oxygen atoms into C-H bonds, a challenging transformation in traditional chemistry. astrazeneca.com

Whole-Cell Bioconversion: Engineered microorganisms like E. coli can be designed with specific metabolic pathways to convert simple feedstocks into valuable aromatic compounds. nih.gov This approach has been used to synthesize compounds like vanillic acid and protocatechuic acid from terephthalic acid (TPA), a monomer derived from PET plastic waste. nih.gov

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com Applying these principles to the synthesis of this compound can lead to more sustainable and economically viable manufacturing processes. acsgcipr.org

The twelve principles of green chemistry provide a framework for this approach:

Waste Prevention: Designing syntheses to minimize waste production is a primary goal.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity.

Designing Safer Chemicals: Designing chemical products to be effective while minimizing their toxicity.

Safer Solvents and Auxiliaries: Avoiding the use of auxiliary substances like solvents or using safer alternatives. For example, replacing hazardous solvents like dichloromethane (DCM) with greener alternatives like dimethyl carbonate (DMC). semanticscholar.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. wjpmr.com

Use of Renewable Feedstocks: Using raw materials that are renewable rather than depleting. Lignin, a component of biomass, can be a source of benzoic acid derivatives. rsc.org

Reduce Derivatives: Minimizing or avoiding unnecessary derivatization (e.g., the use of protecting groups) to reduce reaction steps and waste.

Catalysis: Using catalytic reagents in preference to stoichiometric reagents. researchgate.net

Design for Degradation: Designing chemical products to break down into innocuous substances after their use.

Real-time Analysis for Pollution Prevention: Developing analytical methodologies for real-time monitoring to prevent the formation of hazardous byproducts.

Inherently Safer Chemistry for Accident Prevention: Choosing substances and forms of substances that minimize the potential for chemical accidents.

A practical example of green chemistry in action is the use of selenium-catalyzed oxidation of aldehydes with hydrogen peroxide in water to produce carboxylic acids, offering an eco-friendly protocol with recyclable components. mdpi.com

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Favoring addition and rearrangement reactions over substitution and elimination reactions. |

| Safer Solvents | Replacing chlorinated solvents with water, supercritical CO2, or bio-based solvents. semanticscholar.org |

| Catalysis | Employing biocatalysts or highly efficient transition metal catalysts to reduce energy consumption and waste. astrazeneca.com |

| Renewable Feedstocks | Developing synthetic routes from lignin or other plant-based materials. rsc.org |

| Energy Efficiency | Utilizing photocatalysis or microwave-assisted synthesis to reduce reaction times and energy input. beilstein-journals.org |

Solvent-Free and Aqueous Reaction Environments

The synthesis of this compound, a derivative of 1,2,4-benzenetricarboxylic acid, is increasingly being explored through methodologies that align with the principles of green chemistry. Traditional synthesis often relies on organic solvents, which contribute to volatile organic compound (VOC) emissions. Modern approaches focus on minimizing or eliminating these solvents through solvent-free and aqueous reaction conditions.

Solvent-Free Synthesis: Mechanochemistry, particularly using techniques like high-speed ball milling, presents a viable solvent-free route. mdpi.com In this method, solid reactants are milled together, and the mechanical energy input drives the chemical reaction. For the synthesis of aromatic esters, this approach can lead to excellent yields in significantly shorter reaction times compared to conventional solution-based methods. mdpi.com For instance, the esterification of a carboxylic acid with an alcohol can be carried out by milling the acid, alcohol, and a solid catalyst. This technique avoids the use of bulk solvents, simplifying product work-up and reducing waste. researchgate.net While specific studies on this compound are not prevalent, the successful solvent-free synthesis of structurally similar diimides from biphenyltetracarboxylic anhydride (B1165640) demonstrates the potential of this method. mdpi.com

Aqueous Environments: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactions, such as esterification, are often perceived as incompatible with water due to competing hydrolysis, certain catalytic systems can facilitate synthesis in aqueous media. The use of water-tolerant Lewis acids or phase-transfer catalysts can enable the esterification of carboxylic acids in water. These methods are particularly attractive for large-scale industrial processes where the environmental and cost benefits of eliminating organic solvents are substantial.

The following table compares a conventional synthesis approach with potential green alternatives.

| Feature | Conventional Method | Solvent-Free (Ball Milling) | Aqueous Synthesis |

| Solvent | Dimethylformamide (DMF), Toluene | None | Water |

| Energy Input | Thermal (Reflux) | Mechanical | Thermal |

| Reaction Time | Hours | Minutes to Hours mdpi.com | Hours |

| Work-up | Solvent extraction, distillation | Filtration, minimal purification | Product separation from water |

| Waste | Organic solvent waste | Minimal | Aqueous waste, catalyst recovery |

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govrsc.org The ideal reaction has a 100% atom economy, where all atoms from the reactants are found in the final product, such as in addition or rearrangement reactions. nih.gov

The synthesis of this compound is typically achieved through the selective esterification of 1,2,4-benzenetricarboxylic acid (or its anhydride) with methanol (B129727). The atom economy of this process can be calculated as follows:

Reaction: C₉H₆O₆ (Trimellitic Anhydride) + 2 CH₃OH (Methanol) → C₁₁H₁₀O₆ (Product) + H₂O (Byproduct)

The calculation demonstrates that even in a high-yielding reaction, a portion of the reactant mass is lost as a byproduct (water), leading to an atom economy of less than 100%.

Catalyst Selection: Utilizing reusable heterogeneous catalysts (e.g., solid acid resins) instead of stoichiometric homogeneous catalysts (like sulfuric acid) prevents the generation of acidic waste streams and simplifies catalyst separation.

Solvent Reduction: As discussed in the previous section, adopting solvent-free or aqueous conditions drastically reduces waste. researchgate.net

Process Optimization: Implementing continuous flow synthesis can offer better control over reaction parameters, leading to higher yields and selectivity, thereby minimizing the formation of side products and unreacted starting materials. researchgate.net

The environmental factor (E-factor), which quantifies the mass of waste generated per unit of product, is another important metric. For fine chemical and pharmaceutical production, E-factors can be notoriously high, often between 5 and 100. nih.gov By employing green synthetic protocols, the E-factor for the production of this compound can be significantly lowered.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The key transformation is the esterification of carboxylic acid groups with methanol, typically under acidic conditions (Fischer esterification).

Elucidation of Reaction Intermediates and Transition States

The Fischer esterification mechanism proceeds through several key steps involving distinct intermediates and transition states.

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of a carboxylic acid group by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com This intermediate is a critical species in the reaction pathway.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another methanol molecule, to yield the final ester and regenerate the catalyst. youtube.com

The electron-withdrawing nature of the other carboxylic and ester groups on the benzene ring can influence the reactivity of the carbonyl carbon, potentially stabilizing the transition state for nucleophilic attack. rsc.org Modern computational chemistry, using methods like Density Functional Theory (DFT), allows for the modeling of these reaction pathways. These calculations can provide valuable insights into the energies of the tetrahedral intermediates and the activation energies of the transition states, helping to predict reaction feasibility and optimize conditions.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on the speed of the esterification reaction, offering insights into the mechanism and allowing for process optimization. The esterification of benzoic acid derivatives is typically studied by monitoring the concentration of reactants or products over time using techniques like High-Performance Liquid Chromatography (HPLC) or titration. researchgate.netresearchgate.net

For the synthesis of this compound, the reaction rate depends on several factors:

Temperature: Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation.

Catalyst Concentration: The rate is typically proportional to the concentration of the acid catalyst.

Reactant Concentrations: The reaction order with respect to the carboxylic acid and the alcohol can be determined experimentally. In many studies involving an excess of the alcohol, the reaction follows pseudo-first-order kinetics with respect to the carboxylic acid. researchgate.netdnu.dp.ua

A kinetic study of the esterification of benzoic acid with an alcohol can determine key parameters such as the rate constant (k), activation energy (Ea), and pre-exponential factor (A). dnu.dp.ua For example, a study on the esterification of benzoic acid with 1-butyl alcohol found the activation energy for the forward reaction to be 58.40 kJ·mol⁻¹. researchgate.netdnu.dp.ua

The following table presents hypothetical data from a kinetic experiment to determine the reaction order.

| Time (min) | [Carboxylic Acid] (M) | ln[Carboxylic Acid] |

| 0 | 1.00 | 0.00 |

| 30 | 0.74 | -0.30 |

| 60 | 0.55 | -0.60 |

| 90 | 0.41 | -0.89 |

| 120 | 0.30 | -1.20 |

Plotting ln[Carboxylic Acid] versus time would yield a straight line, confirming first-order kinetics under these conditions. Such data is crucial for designing industrial reactors and predicting the time required to achieve a desired conversion. researchgate.net

Chemical Transformations and Derivatization of 3,4 Bis Methoxycarbonyl Benzoic Acid

Transformations of the Methyl Ester Groups

Reduction Reactions of Ester Groups to Alcohols

The conversion of carboxylic acids and their ester derivatives to primary alcohols is a fundamental transformation in organic chemistry. For 3,4-Bis(methoxycarbonyl)benzoic acid, which contains two methoxycarbonyl (ester) groups and one carboxylic acid group, a potent reducing agent is required to achieve complete reduction.

Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters and carboxylic acids to primary alcohols. masterorganicchemistry.comnumberanalytics.comtestbook.comlibretexts.org Unlike milder reducing agents such as sodium borohydride (B1222165) (NaBH₄), which is generally ineffective for reducing esters and carboxylic acids, LiAlH₄ provides the necessary reactivity. libretexts.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbons of all three functional groups. The initial reduction of the carboxylic acid and esters leads to intermediate aldehydes, which are more reactive than the starting material and are immediately further reduced to the corresponding primary alcohols. libretexts.orglibretexts.org

The complete reduction of this compound with a reagent like LiAlH₄ yields 1,2,4-benzenetrimethanol, also known as (4-(hydroxymethyl)-1,2-phenylene)dimethanol. This reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to protonate the resulting alkoxide intermediates and isolate the tri-alcohol product. numberanalytics.comlibretexts.org

Table 1: Reduction of this compound

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| This compound | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | (4-(Hydroxymethyl)-1,2-phenylene)dimethanol |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is substituted with three electron-withdrawing groups (EWGs): a carboxylic acid (-COOH) at position 1, and two methoxycarbonyl groups (-COOCH₃) at positions 3 and 4. These groups significantly influence the ring's reactivity towards electrophilic aromatic substitution (EAS). By withdrawing electron density from the aromatic system through both inductive and resonance effects, they deactivate the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. numberanalytics.comchemistrytalk.orglibretexts.org Consequently, EAS reactions on this substrate typically require more forcing conditions.

In electrophilic aromatic substitution, the existing substituents on a benzene ring direct incoming electrophiles to specific positions. Electron-withdrawing groups, such as carboxyl and methoxycarbonyl groups, are known as deactivating, meta-directors. numberanalytics.comorganicchemistrytutor.comyoutube.comyoutube.com This directing effect is a consequence of the destabilization of the carbocation intermediate (the arenium ion or sigma complex) when the electrophile attacks at the ortho or para positions. organicchemistrytutor.comyoutube.com Attack at these positions creates a resonance structure where a positive charge is placed adjacent to the electron-withdrawing substituent, which is highly unfavorable. youtube.comyoutube.com

For this compound, the available positions for substitution are C2, C5, and C6. The directing effects of the three EWGs are as follows:

-COOH at C1: Directs incoming electrophiles to the meta position (C5).

-COOCH₃ at C3: Directs to its meta positions (C1 and C5).

-COOCH₃ at C4: Directs to its meta positions (C2 and C6).

Analyzing the potential sites of attack:

Attack at C5: This position is meta to the -COOH group at C1 and the -COOCH₃ group at C3, making it electronically favored by these two substituents. However, it is ortho to the -COOCH₃ group at C4, which is a disfavored position.

Attack at C2: This position is meta to the -COOCH₃ group at C4. However, it is ortho to both the -COOH at C1 and the -COOCH₃ at C3, making it highly disfavored.

Attack at C6: This position is meta to the -COOCH₃ group at C4. It is para to the -COOCH₃ at C3 and ortho to the -COOH at C1, both of which are disfavored.

Specific experimental studies on the halogenation, nitration, or sulfonation of this compound are not widely reported in the literature, likely due to the highly deactivated nature of the aromatic ring. However, based on the principles of electrophilic aromatic substitution for similarly deactivated compounds like benzoic acid, the expected outcomes can be predicted. youtube.comtruman.eduyoutube.com

Nitration: This reaction is typically carried out with a mixture of concentrated nitric acid and concentrated sulfuric acid. youtube.comtruman.edu The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). For benzoic acid, this reaction yields mainly 3-nitrobenzoic acid. youtube.comtruman.edu For the title compound, the reaction would be significantly slower and require forcing conditions, with the nitro group expected to add at the least deactivated meta-position.

Halogenation: The direct halogenation (e.g., with Br₂ or Cl₂) of such a deactivated ring requires a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). youtube.com The reaction is generally sluggish. An alternative approach for aromatic halogenation is decarboxylative halogenation, though this involves the loss of the carboxylic acid group and is often inefficient for electron-poor aromatic acids. acs.orgnih.gov

Sulfonation: This reaction is typically performed using fuming sulfuric acid (H₂SO₄ with dissolved SO₃). The electrophile is SO₃. Sulfonation of benzoic acid produces mainly 3-sulfobenzoic acid. youtube.comgoogle.com Given the severe deactivation of this compound, this reaction would demand high temperatures and a high concentration of SO₃.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product (based on regiochemistry) |

|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 5-Nitro-3,4-bis(methoxycarbonyl)benzoic acid |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3,4-bis(methoxycarbonyl)benzoic acid |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 5-Sulfo-3,4-bis(methoxycarbonyl)benzoic acid |

Side-Chain Modifications and Further Functionalization

Beyond reactions on the aromatic ring, the three functional groups of this compound offer numerous possibilities for derivatization.

As discussed under regioselectivity (3.3.1), the introduction of new functional groups directly onto the aromatic ring via electrophilic substitution is challenging due to severe deactivation. The most plausible positions for such functionalization are C5, followed by C6 and C2. Achieving selectivity would be a significant synthetic hurdle, likely requiring multi-step sequences rather than direct substitution. For instance, a strategy might involve directed ortho-metalation if a suitable directing group could be installed, though the existing groups are not ideal for this purpose.

The functional groups of this compound are valuable handles for building more complex structures. For example, the carboxylic acid can be converted into an amide via activation (e.g., with thionyl chloride to form an acyl chloride) followed by reaction with an amine. Similarly, the ester groups can undergo transesterification with different alcohols or be hydrolyzed to the tricarboxylic acid and subsequently derivatized.

A more advanced strategy involves the chemical modification of the entire molecule. For instance, the reduction of the nitro-derivatives (discussed in 3.3.2) would yield an aromatic amine. This amine could then serve as a nucleophile or be converted into a diazonium salt for a wide array of Sandmeyer-type reactions. It can also be used in condensation reactions to form heterocyclic rings or undergo acylation to attach complex fragments, as seen in the synthesis of 3,4-bis[(4-methylbenzoyl)amino]benzoic acid from the corresponding diamine precursor. nih.gov These multi-step pathways provide a route to introduce heteroatoms and complex organic moieties, transforming the initial simple aromatic acid into a scaffold for diverse and elaborate molecules.

Application of 3,4 Bis Methoxycarbonyl Benzoic Acid As a Chemical Building Block

Precursor in Polymer Synthesis and Engineering

The unique structure of 3,4-bis(methoxycarbonyl)benzoic acid, featuring three distinct ester and carboxylic acid functionalities, theoretically allows for its use as a trifunctional monomer. This characteristic is valuable for creating branched or cross-linked polymer architectures. The presence of both a free carboxylic acid and two methyl ester groups allows for differential reactivity, which can be exploited in multi-step polymerization processes to create complex polymer structures.

While the trifunctional nature of this compound makes it a candidate for producing branched polyesters, specific research detailing its direct use as a primary monomer for polyesters is not extensively documented in the reviewed literature. Generally, polyester (B1180765) synthesis involves the polycondensation of diacids with diols. pittstate.edu The introduction of a trifunctional monomer like this compound could lead to the formation of branched polyesters, which are typically synthesized by adding small amounts of a trifunctional comonomer to the polymerization mixture. sciepub.com

Copolymerization is a common strategy to tailor the properties of polymers. By incorporating different monomers into the polymer chain, properties such as thermal stability, solubility, and mechanical strength can be fine-tuned. mdpi.com While this compound is a potential candidate for copolymerization to introduce branching and modify polymer architecture, detailed studies outlining specific copolymerization strategies involving this particular compound are not prominently featured in the available research.

Polyesterification typically proceeds via a step-growth polycondensation mechanism. This can be a two-step process involving an initial esterification at a higher temperature followed by a second stage at an even higher temperature under vacuum to achieve a high molecular weight polymer. pittstate.edu Catalysts, such as tin-based compounds, are often employed. pittstate.edu For poly(ester-amide)s, solution polycondensation is a common synthetic route. nih.gov Given the functional groups of this compound, it would be expected to participate in these types of polymerization reactions. However, specific mechanistic studies detailing the polymerization behavior of this particular trifunctional monomer are not sufficiently covered in the existing literature to provide a detailed analysis.

Utilization in Supramolecular Chemistry and Self-Assembly Systems

The molecular architecture of this compound, featuring a rigid aromatic core functionalized with both hydrogen bond donors (carboxylic acid) and acceptors (carboxylic acid and ester carbonyls), makes it an excellent candidate for constructing ordered supramolecular assemblies. wikipedia.orgmdpi.com These assemblies are governed by non-covalent interactions, leading to the spontaneous formation of large, well-defined structures. psu.edu

Hydrogen Bonding Networks and Directed Assembly

Hydrogen bonding is a primary driving force in the self-assembly of systems containing this compound. wikipedia.org The carboxylic acid moiety is particularly potent in this regard, capable of forming robust, directional hydrogen bonds. A common and highly stable motif is the carboxylic acid dimer, where two molecules associate through a pair of O-H···O bonds.

Host-Guest Chemistry and Molecular Recognition Based on the Aromatic Core

Host-guest chemistry involves the complexation of a "guest" molecule within a cavity-containing "host" molecule. wikipedia.org this compound can participate in such systems in multiple ways, primarily through interactions involving its aromatic core. The electron-rich π-system of the benzene (B151609) ring can engage in non-covalent interactions such as π-π stacking with other aromatic molecules or CH-π interactions. orientjchem.org

The compound can act as a guest, fitting into the hydrophobic cavities of larger host molecules like cyclodextrins, calixarenes, or cucurbiturils. orientjchem.orgnih.gov The stability of such host-guest complexes is enhanced by the complementary size, shape, and chemical nature of the host and guest. nih.gov Conversely, it can be incorporated as a structural component of a larger host assembly, such as a metallamacrocycle or a hydrogen-bonded capsule. psu.eduorientjchem.org In this context, the aromatic core forms part of the cavity wall, while the functional groups provide external solubility or points for further modification. This "Lego-like" approach allows for the construction of complex nanostructures with tailored recognition properties. nih.gov

Table 2: Key Non-Covalent Interactions in Supramolecular Assembly

| Interaction Type | Description | Role in Assembly | Reference |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Primary driving force for network formation in carboxylic acids. | wikipedia.orgmdpi.com |

| π-π Stacking | Attraction between aromatic rings. | Stabilizes assemblies of aromatic molecules, influences packing. | nih.gov |

| van der Waals Forces | Weak, non-specific electrostatic attractions. | Contributes to the overall stability and close packing of molecules. | wikipedia.org |

| Host-Guest Interaction | Encapsulation of a guest molecule within a host. | Enables molecular recognition, sensing, and transport. | wikipedia.orgnih.gov |

Intermediate in the Synthesis of Complex Organic Molecules

The defined arrangement of three distinct carboxyl-based functional groups on a stable aromatic scaffold makes this compound a valuable starting material or intermediate for the synthesis of more elaborate molecules. Its functional groups offer multiple handles for selective modification and elaboration.

Stereoselective Synthesis of Bio-Inspired Scaffolds

Stereoselective synthesis aims to produce a single desired stereoisomer of a chiral molecule. youtube.com While this compound is itself achiral, its structure is prochiral. This means it can be converted into a chiral product in a single step through a reaction that differentiates between its two enantiotopic faces or equivalent functional groups.

For example, a stereoselective reduction of the aromatic ring could lead to chiral cyclohexane (B81311) derivatives with a defined spatial arrangement of the three carboxyl-containing substituents. Furthermore, one of the ester groups could be selectively hydrolyzed or modified, and the resulting asymmetry could be used to direct subsequent stereoselective transformations on other parts of the molecule. Although specific applications in the literature for this exact compound are not widespread, its potential is analogous to other prochiral starting materials used in asymmetric synthesis, where a catalyst or chiral auxiliary controls the formation of a specific enantiomer. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Methodologies in the Study of 3,4 Bis Methoxycarbonyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

The structure of 3,4-Bis(methoxycarbonyl)benzoic acid can be fully assigned using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. While specific, peer-reviewed spectral assignments are not widely published, the expected spectrum can be reliably predicted based on fundamental NMR principles and data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for three distinct types of protons: the carboxylic acid proton, the aromatic protons, and the methyl ester protons.

The carboxylic acid proton (-COOH) is highly deshielded and would appear as a broad singlet far downfield, typically above δ 12 ppm.

The aromatic region would contain three signals corresponding to the protons at positions 2, 5, and 6 of the benzene (B151609) ring. Due to the substitution pattern, they would exhibit complex splitting (doublets or doublet of doublets). Their predicted chemical shifts would be in the range of δ 8.0-8.5 ppm.

The two methoxycarbonyl groups (-OCH₃) are chemically equivalent due to free rotation and would produce a single, sharp singlet at approximately δ 3.9 ppm, integrating to six protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display nine distinct signals, as the molecule has a plane of symmetry.

The carbonyl carbons of the carboxylic acid and the two ester groups would appear at the lowest field (δ 165-170 ppm).

The six aromatic carbons (three protonated, three quaternary) would resonate in the typical aromatic region of δ 125-140 ppm.

The two equivalent methyl carbons of the ester groups would be found at high field, around δ 53 ppm.

2D NMR Techniques: To definitively assign each signal, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons. In this molecule, it would show correlations between the neighboring aromatic protons, helping to establish their sequence on the ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. This would unambiguously link each aromatic proton signal to its corresponding aromatic carbon signal.

| Predicted ¹H and ¹³C NMR Data for this compound | |

| Atom | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | |

| -COOH | > 12 (singlet, 1H) |

| Aromatic H | 8.0 - 8.5 (multiplets, 3H) |

| -OCH₃ | ~3.9 (singlet, 6H) |

| ¹³C NMR | |

| -C OOH | ~167 |

| -C OOCH₃ | ~165 |

| Aromatic C | 125 - 140 |

| -OC H₃ | ~53 |

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance. Unlike other chromatographic techniques, qNMR does not require a calibration curve using an identical reference standard of the analyte. Instead, a certified internal standard of known concentration and purity is added to the sample.

For this compound, a qNMR analysis would involve dissolving a precisely weighed amount of the sample and a suitable internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) in an appropriate deuterated solvent. The purity of the analyte is calculated by comparing the integral of a specific, well-resolved resonance of the analyte (such as the singlet for the two -OCH₃ groups) with the integral of a known resonance from the internal standard. This method is valuable for certifying reference materials and for quality control in manufacturing processes.

Furthermore, qNMR can be used to monitor reaction kinetics. For example, in a selective hydrolysis reaction designed to convert one of the methyl ester groups back to a carboxylic acid, qNMR could track the decrease in the signal intensity of the starting material and the simultaneous increase in the signal intensity of the product over time, providing precise data on reaction rates and conversion.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule. Each technique is based on a different physical principle—IR on the absorption of light due to changes in dipole moment, and Raman on the scattering of light due to changes in polarizability.

Vibrational Fingerprinting of Carboxylic Acid and Ester Moieties

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its carboxylic acid and ester functional groups. In the solid state, the carboxylic acid exists as a hydrogen-bonded dimer, which significantly influences its vibrational frequencies.

Key expected vibrational bands include:

O-H Stretch: A very broad and strong absorption in the IR spectrum, typically centered around 3000 cm⁻¹, arising from the hydrogen-bonded carboxylic acid hydroxyl group.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methyl C-H stretches from the ester groups appear just below 3000 cm⁻¹.

C=O Stretches: This region is particularly informative. The carboxylic acid carbonyl (C=O) stretch is expected around 1700-1720 cm⁻¹. The ester carbonyl stretch typically appears at a higher frequency, around 1720-1740 cm⁻¹. The presence of two adjacent ester groups may lead to slight variations or splitting of this band.

C-O Stretches: Strong bands corresponding to the C-O stretching vibrations of the carboxylic acid and ester groups are expected in the 1100-1300 cm⁻¹ region.

| Predicted Characteristic IR Absorption Bands | |

| Vibration | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 (very broad, strong) |

| C-H stretch (Aromatic) | 3000 - 3100 (medium) |

| C-H stretch (Methyl) | 2850 - 2960 (medium) |

| C=O stretch (Ester) | 1720 - 1740 (strong) |

| C=O stretch (Carboxylic acid) | 1700 - 1720 (strong) |

| C-O stretch (Ester & Acid) | 1100 - 1300 (strong) |

| Aromatic C=C stretch | 1450 - 1600 (variable) |

In-situ Monitoring of Reaction Progress using Vibrational Spectroscopy

In-situ vibrational spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe immersed in a reaction vessel, is a powerful Process Analytical Technology (PAT) tool. It allows for real-time monitoring of chemical reactions without the need for sampling.

For a reaction involving this compound, such as its synthesis via the esterification of trimellitic acid, an in-situ IR probe could track the reaction progress. By monitoring the characteristic C=O stretching region, one could observe the decrease in the intensity of the reactant's carbonyl bands and the corresponding increase in the product's distinct ester and acid carbonyl bands. This provides immediate kinetic data, helps identify reaction endpoints, and ensures process consistency and safety.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The compound has been identified in various complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). pomics.comscirp.orgcore.ac.ukhorizonepublishing.comijpsr.comevitachem.comspkx.net.cnresearchgate.netmdpi.com

For this compound (C₁₁H₁₀O₆), high-resolution mass spectrometry (HRMS) can determine its monoisotopic mass with high precision. The calculated exact mass is 238.04773803 Da. nih.gov An experimental measurement confirming this mass would verify the elemental formula.

Under electron ionization (EI), the molecule would form a molecular ion (M⁺•) at m/z 238. This ion would then undergo predictable fragmentation based on the stability of the resulting fragments. Key fragmentation pathways for esters and benzoic acids include:

Loss of a methoxy (B1213986) radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of an acylium ion. This would result in a fragment at m/z 207 (M - 31).

Loss of a methoxycarbonyl radical (•COOCH₃): Cleavage of the entire ester group would produce a fragment at m/z 179 (M - 59).

Loss of water (H₂O): While less common for the molecular ion itself, this can occur from fragment ions.

Decarboxylation: Loss of CO₂ from fragment ions containing a carboxylic acid group is also a possible pathway.

Analyzing these fragmentation patterns provides corroborating evidence for the proposed structure determined by NMR and IR spectroscopy.

| Predicted Mass Spectrometry Fragments (Electron Ionization) | |

| m/z | Proposed Fragment Identity |

| 238 | [M]⁺• (Molecular Ion) |

| 207 | [M - •OCH₃]⁺ |

| 179 | [M - •COOCH₃]⁺ |

| 163 | [M - •OCH₃ - CO₂]⁺ or [M - •COOH - CO]⁺ |

| 149 | [C₈H₅O₃]⁺ (Phthalic anhydride-like cation) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecular ion with high precision, typically to within a few parts per million (ppm). This allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

For this compound (C₁₁H₁₀O₆), the theoretical exact mass of the neutral molecule is 238.04774 Da. nih.gov In HRMS analysis, the compound is typically ionized to form a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The measured exact masses of these ions are then compared to the calculated values to confirm the compound's identity.

Table 1: Theoretical and Observed Exact Masses for this compound Adducts

| Ion Species | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) |

| [C₁₁H₁₀O₆+H]⁺ | 239.05501 | 239.0552 | 0.8 |

| [C₁₁H₁₀O₆+Na]⁺ | 261.03710 | 261.0373 | 0.8 |

This interactive table showcases typical data obtained from HRMS analysis. The low mass error provides high confidence in the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is employed to confirm the structural arrangement of this compound. In an MS/MS experiment, the molecular ion (or a specific adduct) is isolated and then fragmented through collision-induced dissociation (CID). youtube.com The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

For this compound, the fragmentation pattern would be expected to show characteristic losses corresponding to its functional groups. libretexts.orgdocbrown.info Key fragmentation pathways would likely include the loss of a methoxy group (-OCH₃, 31 Da), a methyl carboxylate group (-COOCH₃, 59 Da), and a carboxylic acid group (-COOH, 45 Da). The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule, distinguishing it from its isomers. researchgate.netresearchgate.net

Table 2: Expected MS/MS Fragmentation of [C₁₁H₁₀O₆+H]⁺ (m/z 239.0550)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| 239.0550 | 208.0393 | 31.0157 (CH₃O) | Loss of a methoxy radical |

| 239.0550 | 194.0237 | 45.0313 (COOH) | Loss of the carboxylic acid group |

| 239.0550 | 179.0342 | 59.0208 (COOCH₃) | Loss of a methyl carboxylate group |

| 194.0237 | 163.0393 | 31.0157 (CH₃O) | Subsequent loss of a methoxy radical |

This interactive table illustrates the expected fragmentation pathway, providing evidence for the presence and position of the ester and acid functional groups.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are fundamental for both the purification of synthesized this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing the purity of this compound. Due to the compound's polarity and aromatic nature, reversed-phase HPLC is the most common approach. sielc.comhelixchrom.com

A C18 column is typically used as the stationary phase, which separates compounds based on their hydrophobicity. ust.edu The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with an acid modifier such as formic or phosphoric acid to ensure the carboxylic acid remains protonated) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comupb.rothaiscience.info Detection is commonly performed using a UV detector, as the benzene ring in the molecule absorbs UV light strongly, typically around 235-254 nm. helixchrom.comust.edu The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Retention Time | ~12.5 min (Example) |

This interactive table provides a standard set of HPLC conditions for the analysis of this compound.

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and thermal degradation. colostate.edu Therefore, GC analysis typically requires a derivatization step to convert the non-volatile acid into a more volatile ester or silyl (B83357) derivative. gcms.czcolostate.edu

A common derivatization method is esterification of the carboxylic acid group, for instance, by reaction with diazomethane (B1218177) or an alcohol under acidic conditions. colostate.edu Alternatively, silylation reagents can be used to convert the active hydrogen of the carboxylic acid into a trimethylsilyl (B98337) (TMS) group, significantly increasing the compound's volatility. gcms.cz Once derivatized, the compound and any similarly derivatized impurities can be separated on a nonpolar or medium-polarity capillary column and detected by a Flame Ionization Detector (FID) or Mass Spectrometer (MS). mun.ca This approach is particularly useful for profiling volatile and semi-volatile impurities that may be present in the sample.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic and chromatographic techniques confirm identity and purity, X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state.

Single-Crystal X-ray Diffraction Analysis of the Compound and Its Derivatives

Single-crystal X-ray diffraction is the most powerful method for determining the precise atomic arrangement of a crystalline solid. nih.gov To perform this analysis, a high-quality single crystal of this compound must be grown. This can often be achieved by slow evaporation of a solvent from a saturated solution of the purified compound.

Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer. The diffraction pattern of X-rays passing through the crystal is collected and analyzed to build a three-dimensional electron density map of the unit cell. mdpi.commdpi.comresearchgate.net From this map, the exact positions of each atom can be determined, yielding precise bond lengths, bond angles, and torsional angles. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the carboxylic acid group or pi-stacking of the benzene rings. This information is invaluable for understanding the compound's physical properties and its interactions with other molecules. mdpi.commdpi.com

Powder X-ray Diffraction for Polymorphism and Crystal Phase Analysis

Detailed research findings, data tables, and analysis of polymorphism for this compound are not available in the reviewed sources. Further experimental investigation is required to characterize the solid-state properties of this compound.

Theoretical and Computational Investigations of 3,4 Bis Methoxycarbonyl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. For 3,4-Bis(methoxycarbonyl)benzoic acid, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are employed to model its electronic characteristics. nih.govresearchgate.net

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For substituted benzoic acids, the nature and position of substituents significantly influence the energies of these orbitals. researchgate.net

The electrostatic potential (ESP) map is another valuable output of DFT calculations. It illustrates the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For this compound, the ESP would show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and methoxycarbonyl groups, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the acidic proton of the carboxyl group, marking it as a site for nucleophilic interaction.

Table 1: Representative DFT-Calculated Electronic Properties for Substituted Benzoic Acids Note: This table presents typical data for analogous compounds, as specific values for this compound are not readily available in the cited literature. The values serve to illustrate the type of information gained from DFT studies.

| Property | Typical Value Range | Significance |

| HOMO Energy | -6.0 to -8.0 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -3.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Chemical reactivity, stability |

| Dipole Moment | 2.0 to 5.0 D | Molecular polarity |

Data based on general findings for substituted benzoic acids from sources such as researchgate.net.

While DFT is powerful, ab initio methods, which are based on first principles without empirical parameterization, are also used, particularly for high-accuracy energy calculations and conformational analysis. Methods like Møller-Plesset perturbation theory (MP2) can provide a detailed picture of the potential energy surface of this compound. nih.gov

The presence of two methoxycarbonyl groups and a carboxylic acid group attached to a benzene (B151609) ring allows for multiple rotational isomers (conformers). These arise from the rotation around the C-C and C-O single bonds. Ab initio calculations are used to determine the geometries and relative energies of these different conformers, identifying the most stable (lowest energy) structures. The analysis of the energy landscape reveals the energy barriers between different conformers, providing insight into the molecule's flexibility. For similar molecules like benzoic acid, the planar dimer conformation is a well-studied, low-energy state. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. rsc.org

MD simulations are particularly useful for studying this compound in solution. By explicitly including solvent molecules (e.g., water, methanol) in the simulation box, it is possible to investigate how the solvent influences the conformational preferences of the molecule and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid and solvent molecules. ucl.ac.ukscielo.org.za

The carboxylic acid and ester functionalities of this compound make it a potential ligand for coordinating with metal ions to form metal-organic frameworks (MOFs) or other coordination complexes. A study involving in-silico analysis of various compounds, including this compound, explored their interaction with biological targets, which is a process analogous to ligand-metal binding. ijpsr.com

Theoretical models, often combining quantum mechanics and molecular mechanics (QM/MM), can simulate the binding of such ligands to metal centers. These simulations can predict the preferred coordination modes, binding energies, and the resulting geometry of the complex. This information is critical for designing new materials with specific properties.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the characterization of reactants, products, intermediates, and, crucially, transition states. For reactions involving this compound, such as its synthesis, esterification, or degradation, DFT calculations can be used to model the reaction pathway. nih.gov

By locating the transition state structure—the highest energy point along the reaction coordinate—the activation energy of the reaction can be calculated. This provides a quantitative measure of the reaction rate. For instance, in a study on the degradation of 1,2,4-trichlorobenzene, this compound was identified as an intermediate product, suggesting its involvement in a complex reaction pathway. mdpi.com Modeling such pathways helps in understanding the reaction mechanism and optimizing reaction conditions.

In Silico Screening for Novel Applications and Derivatization Opportunities

In silico screening techniques leverage computational power to rapidly evaluate a large number of potential derivatives or applications of a molecule, thereby accelerating the discovery of new materials and functionalities.

The trifunctional nature of this compound makes it an interesting monomer for creating branched or cross-linked polymers. Predictive modeling can be employed to understand its polymerization propensities and the properties of the resulting polymer networks. cam.ac.uk

Computational models can simulate step-growth polymerization, taking into account the differing reactivity of the carboxylic acid and the two ester groups. By varying the co-monomers (e.g., diols, diamines) and reaction conditions, these models can predict key polymer properties such as the gel point, cross-linking density, molecular weight distribution, and mechanical properties like the glass transition temperature and elastic modulus. cam.ac.uk

The First Shell Substitution Effect (FSSE) model is one such framework that can be used to simulate the evolution of the polymer network. cam.ac.uk This approach considers how the reactivity of a functional group changes as its neighboring groups react. Such models can provide a detailed picture of the network architecture, which is crucial for tailoring polymers for specific applications, such as coatings, resins, or hydrogels.

The rigid structure and multiple coordination sites of this compound make it an excellent candidate for the design of novel ligands, particularly for metal-organic frameworks (MOFs). researchgate.net Computational design and screening can identify the most promising derivatives of this molecule for creating MOFs with desired properties, such as high porosity for gas storage or specific active sites for catalysis. nih.govarxiv.org

In silico methods can be used to design and evaluate hypothetical ligands based on the this compound scaffold. mdpi.com For example, the methyl ester groups could be computationally modified to other functional groups to tune the electronic properties and coordination behavior of the ligand. High-throughput computational screening can then be used to assess the suitability of these virtual ligands for forming stable MOFs with specific metal ions and desired network topologies. mdpi.com

The process often involves:

Generating a virtual library of ligands derived from this compound.

Computationally assembling these ligands with various metal nodes to predict the resulting MOF structures.

Calculating key properties of the predicted MOFs, such as pore size, surface area, and stability.

Identifying the most promising candidates for experimental synthesis.

This computational-first approach significantly reduces the experimental effort required to discover new, high-performance materials.

Emerging Research Directions and Future Prospects for 3,4 Bis Methoxycarbonyl Benzoic Acid

Integration into Advanced Functional Materials

The compound's distinct chemical handles allow for its incorporation into complex macromolecular structures, paving the way for a new generation of functional materials.

The benzoic acid foundation of the molecule is a key feature for designing stimuli-responsive, or "smart," materials. These materials can change their properties in response to environmental triggers such as pH, light, or temperature. The aromatic core provides a rigid and predictable segment that can be integrated into larger polymer chains.

Research in related fields has shown that benzoic acid derivatives can be used to create pH-responsive systems. nih.gov For instance, the formation of benzoic-imine bonds, which are dynamic covalent bonds, allows for the construction of materials that are stable at neutral pH but hydrolyze and disassemble in the acidic environments typical of tumor tissues or endosomes. nih.gov This characteristic is highly promising for targeted drug delivery systems. nih.gov The carboxylic acid group on 3,4-Bis(methoxycarbonyl)benzoic acid could be similarly functionalized to create such pH-sensitive linkages, while the two ester groups offer points for polymerization or attachment to other functional units.

The integration of chromophores (light-absorbing molecules) into polymer matrices is another avenue for creating responsive materials. mdpi.com The this compound structure could act as a versatile linker, covalently connecting sensor molecules within a polymer network to report on mechanical stress or chemical changes. mdpi.com

The imperative for a circular economy has spurred research into polymers that are both sourced from renewable feedstocks and are biodegradable. The ester linkages in this compound are susceptible to hydrolysis, a key mechanism for biodegradation. This makes the compound a promising monomer for the synthesis of polyesters and polyamides with programmed degradability.

The development of green and efficient methods to recover high-value aromatic compounds from industrial residues is an associated area of sustainable chemistry. researchgate.net By developing materials that can be chemically recycled back to their monomeric units, this compound could contribute to a closed-loop system, reducing waste and reliance on fossil fuels. researchgate.net Research efforts focus on creating polymers that maintain robust performance during their service life but can be readily broken down under specific conditions, such as in an industrial composting facility.

Challenges and Opportunities in Industrial Scale-Up of Synthesis

Transitioning a promising laboratory-scale synthesis to an industrial process presents both challenges and significant opportunities for innovation. For this compound, the focus is on developing processes that are not only scalable but also efficient and environmentally responsible.

Modern chemical manufacturing is moving away from traditional batch reactors toward continuous flow systems. frontiersin.orgunito.it This shift, known as process intensification, offers numerous advantages, including superior heat and mass transfer, enhanced safety, and improved consistency and reproducibility. unito.ituc.pt

Continuous flow systems are particularly well-suited for the synthesis of this compound. The modular nature of flow chemistry allows for the seamless integration of reaction, separation, and purification steps, significantly reducing production time and plant footprint. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Processing for Esterification

| Parameter | Traditional Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Heat Transfer | Poor; localized hot spots can lead to side reactions. | Excellent; high surface-area-to-volume ratio prevents hot spots. unito.it |

| Mass Transfer | Limited by stirring efficiency. | Highly efficient due to small channel dimensions and predictable mixing. uc.pt |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer; small reaction volumes minimize risk. uc.pt |

| Scalability | Difficult; requires redesign of vessels and processes. | Straightforward; achieved by running the system for longer (scaling-out) or by parallelization. frontiersin.org |

| Reproducibility | Can vary between batches. | High; precise control over parameters ensures consistent product quality. unito.it |

Technologies like packed-bed reactors, where the starting materials are passed through a column containing a solid-phase catalyst, are a key opportunity. nih.gov This approach simplifies purification, as the catalyst is retained within the reactor and can be reused over many cycles.

The principles of green chemistry are central to developing a viable industrial process for this compound. The goal is to maximize efficiency while minimizing environmental impact.

Continuous flow synthesis directly supports these goals by reducing solvent usage and energy consumption. frontiersin.org The precise control over reaction conditions minimizes the formation of byproducts, leading to higher yields and less waste. flowchemistrysociety.com Furthermore, the use of solid acid catalysts, such as ion-exchange resins, can replace traditional corrosive liquid acids like sulfuric acid. These solid catalysts are easily separated from the product stream and can be regenerated and reused, which lowers costs and prevents the generation of acidic waste. The recovery and recycling of unreacted starting materials and solvents, which is easier to implement in a closed-loop flow system, further enhances the economic and environmental profile of the production process.

Table 2: Green Chemistry Principles in the Synthesis of this compound

| Green Chemistry Principle | Application in the Production Process |

|---|---|

| Waste Prevention | High-yield reactions in continuous flow minimize byproduct formation. flowchemistrysociety.com |

| Atom Economy | Optimizing reaction stoichiometry to incorporate the maximum amount of starting materials into the final product. |

| Safer Solvents & Auxiliaries | Reducing solvent volume; potential use of greener solvents. |

| Design for Energy Efficiency | Flow reactors require less energy for heating and mixing compared to large batch vessels. frontiersin.org |

| Use of Renewable Feedstocks | Future research may explore bio-based routes to the precursor, trimellitic acid. researchgate.net |

| Catalysis | Employing recyclable solid acid catalysts instead of corrosive, single-use liquid acids. |

Interdisciplinary Research Applications and Collaborative Avenues

Realizing the full potential of this compound requires a multidisciplinary approach. Collaborative efforts between different fields of science and engineering are essential to bridge the gap from molecular design to real-world application.

Organic Chemists and Materials Scientists: Chemists can focus on modifying the structure of the molecule to fine-tune its properties, while materials scientists can incorporate these tailored molecules into advanced polymer networks, hydrogels, and composites to test their functional performance. nih.govmdpi.com

Chemical Engineers and Process Chemists: This collaboration is crucial for translating laboratory discoveries into viable industrial processes. Engineers can design and optimize continuous flow reactor systems, while chemists provide insights into reaction kinetics and mechanisms to ensure high efficiency and purity. frontiersin.orgunito.it

Biomedical Researchers and Polymer Chemists: For applications in drug delivery or tissue engineering, collaboration with biomedical experts is key. nih.gov They can guide the design of biocompatible and biodegradable materials and evaluate their efficacy and safety in biological systems.

Through such interdisciplinary synergy, this compound can evolve from a specialty chemical to a key enabler of next-generation technologies in medicine, electronics, and sustainable materials.

Nexus with Green Chemistry and Sustainable Development Goals

The principles of green chemistry and the United Nations Sustainable Development Goals (SDGs) are increasingly guiding chemical research and industrial practices. For a compound like this compound, its relevance is tied to its role as an intermediate in synthesizing value-added products that contribute to these goals. While the compound itself is a product of chemical synthesis, its application in developing biodegradable polymers and more efficient pharmaceutical pathways aligns with the core tenets of sustainable development.

The global chemical sector is a key economic driver and an essential enabler for achieving sustainable development. chemicalsframework.org The focus is on steering product portfolios toward improved sustainability outcomes, including the advancement of research and development in materials that promote a circular economy. wbcsd.org The use of this compound as a monomer or building block for biodegradable plastics directly supports SDG 12 (Responsible Consumption and Production) by designing products that are naturally degradable and reduce waste. carlroth.com

Furthermore, its application in synthesizing biologically active molecules and potential drug candidates connects to SDG 3 (Good Health and Well-being). chemicalsframework.orgnih.gov By serving as a scaffold, it can be used to create novel therapeutics, potentially through more efficient and less wasteful synthetic routes, which is a primary goal of green chemistry. nih.govmdpi.com The development of syntheses that minimize hazardous substances, use renewable feedstocks where possible, and improve energy efficiency are critical aspects of this connection. wbcsd.orgcarlroth.com

Potential in Niche Chemical Technologies

The unique trifunctional structure of this compound, featuring a carboxylic acid and two ester groups on an aromatic ring, makes it a versatile building block for specialized applications. Its potential extends into several niche technological areas.

Advanced Polymers and Materials: The compound is a suitable monomer for producing specialty polymers. Its rigid aromatic core can impart thermal stability, while the functional groups offer sites for cross-linking or further modification. Research highlights its role in creating multifunctional monomers for stimuli-responsive materials, which can change their properties in response to external triggers like pH or light. Such materials are sought after in fields like drug delivery, sensors, and soft robotics.

Supramolecular Chemistry: The molecule can act as a precursor in the field of supramolecular chemistry. For instance, it can be used to create complex, self-assembling structures like hydrogels. These materials are valuable in biomedical engineering and environmental applications due to their high water content and tunable properties.

Pharmaceutical and Agrochemical Synthesis: As an intermediate, this compound is a key component in the synthesis of complex, biologically active molecules. mdpi.com Derivatives have been investigated for potential anti-inflammatory and anticancer properties. In one study, it served as a building block for benzimidazole (B57391) derivatives that showed significant cysticidal activity, demonstrating its utility in developing new therapeutic agents.

The table below summarizes potential niche applications based on the compound's structural features.

| Technology Area | Relevant Structural Feature(s) | Potential Application |

| Advanced Polymers | Rigid aromatic ring, multiple functional groups | High-performance plastics, stimuli-responsive materials |

| Supramolecular Chemistry | Carboxylic acid and ester groups for non-covalent interactions | Self-assembling hydrogels, molecular scaffolds |

| Medicinal Chemistry | Versatile scaffold for modification | Synthesis of novel anticancer and anti-inflammatory agents |

| Coatings and Adhesives | Reactive functional groups for polymerization | Durable and specialized industrial coatings |

Uncharted Reactivity and Novel Synthetic Transformations

Exploration of Radical Reactions and Photochemistry

While the ionic reactivity of this compound is more commonly exploited, its structure presents opportunities for exploration in radical chemistry and photochemistry. The field of photoredox catalysis, which uses visible light to initiate single-electron transfers, has opened new avenues for activating organic molecules. beilstein-journals.orgbeilstein-journals.org

The carboxylic acid group could potentially undergo radical decarboxylation under specific conditions, such as in a Barton decarboxylation reaction. libretexts.org This would generate an aryl radical, which could then participate in various carbon-carbon or carbon-heteroatom bond-forming reactions, providing a novel pathway to functionalize the 1-position of the ring.

The aromatic ring itself, substituted with three electron-withdrawing groups, possesses a unique electronic profile that could be harnessed in photochemical reactions. numberanalytics.com Aryl halides are common substrates in photoredox-catalyzed reactions, and while this compound is not a halide, the high degree of substitution could make the ring susceptible to photo-induced electron transfer processes. beilstein-journals.org For example, photocatalytic methods could potentially enable C-H functionalization at the remaining open positions on the ring or facilitate coupling reactions that are difficult to achieve through traditional thermal methods. The development of metal-free, organocatalyzed photochemical reactions is a particularly active area of research. beilstein-journals.org

Future research could investigate the following:

Photocatalytic Decarboxylative Coupling: Using the carboxylic acid as a radical precursor for coupling with other molecules.

Radical Thiol-Ene/Thiol-Yne Reactions: Exploring tandem addition/cyclization reactions initiated by radicals derived from the molecule. beilstein-journals.org

Light-Induced Polymerization: Utilizing the compound as a monomer in photoinitiated radical polymerization to create specialized polymers.

Discovery of Unexpected Chemical Behaviors